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Compound of Interest

Compound Name: Tetraphenylmethane

Cat. No.: B1200815 Get Quote

This guide provides a detailed cross-referencing of experimental and theoretical spectroscopic

data for tetraphenylmethane (C₂₅H₂₀). Designed for researchers, scientists, and professionals

in drug development, this document summarizes key spectroscopic properties and outlines the

methodologies used for their determination. By juxtaposing experimental measurements with

computational predictions, this guide aims to offer a comprehensive understanding of the

molecule's structural and electronic characteristics.

Data Presentation: A Comparative Summary
The following tables summarize the available quantitative spectroscopic data for

tetraphenylmethane, comparing experimentally measured values with theoretically calculated

counterparts where available.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Parameter Experimental Data Theoretical Data

¹H NMR (δ in ppm)
7.18 - 7.27 (multiplet, 20H) in

CDCl₃[1]
Not available in search results

¹³C NMR (δ in ppm)
Data not available in search

results
Not available in search results

Quaternary Carbon

Aromatic Carbons

Table 2: Vibrational Spectroscopy (Infrared - IR)

Experimental Peak (cm⁻¹)
(Solid Phase)[2]

Theoretical Peak (cm⁻¹)
(Gas Phase)

Assignment (Tentative)

~3050 - 3080 Not available in search results Aromatic C-H Stretch

~1595 Not available in search results Aromatic C=C Stretch

~1490 Not available in search results Aromatic C=C Stretch

~1445 Not available in search results Aromatic C=C Stretch

~740 Not available in search results C-H Out-of-plane Bend

~695 Not available in search results C-H Out-of-plane Bend

Note: Raman spectroscopy data was not available in the search results.

Table 3: Electronic Spectroscopy (UV-Vis)

Parameter
Experimental Data (in
cyclohexane)

Theoretical Data (TD-DFT)

λ_max (nm) 263[3] Not available in search results

Molar Absorptivity (ε)

(L·mol⁻¹·cm⁻¹)
1910[3] Not available in search results
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Table 4: Mass Spectrometry (MS)

Parameter
Experimental Data
(Electron Ionization)

Theoretical Value

Molecular Ion [M]⁺ (m/z) 320 320.1565 (Monoisotopic Mass)

Key Fragment Ions (m/z) 243 [M-C₆H₅]⁺, 165, 77[4]

Not applicable (requires

specific fragmentation

modeling)

Experimental and Theoretical Protocols
Experimental Methodologies

Nuclear Magnetic Resonance (NMR): Solution-state ¹H NMR spectra were recorded on a

400 MHz spectrometer.[1] Deuterated chloroform (CDCl₃) was used as the solvent, and

chemical shifts were referenced to the residual solvent peak.[1]

Infrared (IR) Spectroscopy: Solid-state IR spectra were obtained from samples prepared as

split mulls, using Fluorolube for the 3800-1330 cm⁻¹ region and Nujol for the 1330-250 cm⁻¹

region.[2] The spectrum was recorded using a dispersive grating instrument.[2]

UV-Vis Spectroscopy: The absorption spectrum was measured in cyclohexane solvent using

a standard spectrophotometer.[3]

Mass Spectrometry: Electron ionization (EI) mass spectra were obtained using a standard

mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

Theoretical Methodologies
While specific theoretical data for tetraphenylmethane was limited in the search results, the

standard computational protocols for generating such data are well-established.

Geometry Optimization and Vibrational Frequencies: The first step in theoretical

spectroscopy is to obtain an optimized molecular geometry. This is typically achieved using

Density Functional Theory (DFT), a quantum mechanical modeling method. A common

functional used for such calculations is B3LYP, paired with a basis set like 6-31G* or a
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correlation-consistent basis set such as cc-pVTZ.[3] Following optimization, the vibrational

frequencies (IR and Raman) are calculated by computing the second derivatives of the

energy with respect to the atomic positions. This analysis confirms that the structure is a true

energy minimum and provides the theoretical vibrational spectrum.

Electronic Excitations (UV-Vis Spectra): To predict the UV-Vis spectrum, Time-Dependent

Density Functional Theory (TD-DFT) is the most common method.[4][5] This calculation is

performed on the previously optimized ground-state geometry to compute the vertical

excitation energies (corresponding to absorption wavelengths) and their corresponding

oscillator strengths (corresponding to absorption intensities).[5][6]

Workflow Visualization
The following diagram illustrates the logical workflow for the cross-referencing of experimental

and theoretical spectroscopic data, a fundamental practice in chemical research for structure

validation and property prediction.
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Caption: Workflow for comparing experimental and theoretical spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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theoretical-spectroscopic-data-of-tetraphenylmethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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